molecular formula C24H30O11 B13124741 Zearalenone 14-glucuronide

Zearalenone 14-glucuronide

Cat. No.: B13124741
M. Wt: 494.5 g/mol
InChI Key: FZLJLIKPCMZUSJ-XGHZKFQMSA-N
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Description

Zearalenone 14-glucuronide is a conjugated mycotoxin derived from zearalenone, a xenoestrogenic mycotoxin produced by Fusarium species. Zearalenone is commonly found as a contaminant in crops and cereal-based products. This compound is formed through the glucuronidation process, where zearalenone is conjugated with glucuronic acid. This compound is of significant interest due to its potential toxicological effects and its role in the metabolism of zearalenone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zearalenone 14-glucuronide typically involves the enzymatic or chemical conjugation of zearalenone with glucuronic acid. Enzymatic synthesis can be achieved using liver microsomes or recombinant enzymes that catalyze the glucuronidation reaction. Chemical synthesis may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound is less common due to its specific application in research. large-scale synthesis can be achieved through biotechnological methods using microbial fermentation or enzymatic processes. These methods ensure the production of high-purity this compound for research and analytical purposes .

Chemical Reactions Analysis

Types of Reactions

Zearalenone 14-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can occur in the presence of β-glucuronidase, leading to the release of free zearalenone .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of this compound is zearalenone. Other reactions may yield various oxidized or reduced derivatives of zearalenone .

Mechanism of Action

Zearalenone 14-glucuronide exerts its effects primarily through its hydrolysis to zearalenone by β-glucuronidase. The released zearalenone can then interact with estrogen receptors, leading to estrogenic effects. This interaction can disrupt endocrine functions and cause reproductive disorders. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zearalenone 14-glucuronide is unique due to its specific formation through glucuronidation, which affects its solubility, stability, and interaction with biological systems. Its role in the metabolism of zearalenone and its potential to release free zearalenone upon hydrolysis make it a critical compound for studying the toxicological effects of zearalenone .

Properties

Molecular Formula

C24H30O11

Molecular Weight

494.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(4S,12Z)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H30O11/c1-12-6-5-9-14(25)8-4-2-3-7-13-10-15(11-16(26)17(13)23(32)33-12)34-24-20(29)18(27)19(28)21(35-24)22(30)31/h3,7,10-12,18-21,24,26-29H,2,4-6,8-9H2,1H3,(H,30,31)/b7-3-/t12-,18-,19-,20+,21-,24+/m0/s1

InChI Key

FZLJLIKPCMZUSJ-XGHZKFQMSA-N

Isomeric SMILES

C[C@H]1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)C(=O)O1

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)C(=O)O1

Origin of Product

United States

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